molecular formula C15H9N3O5S2 B11543760 2-[(6-Nitro-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethanone

2-[(6-Nitro-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethanone

Cat. No.: B11543760
M. Wt: 375.4 g/mol
InChI Key: BISHDPAZERGVGP-UHFFFAOYSA-N
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Description

2-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-(4-NITROPHENYL)ETHAN-1-ONE is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-(4-NITROPHENYL)ETHAN-1-ONE typically involves the condensation of 2-aminobenzenethiol with aromatic aldehydes or ketones under acidic conditions. The reaction is often carried out in the presence of oxidizing agents such as hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl) to facilitate the formation of the benzothiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-(4-NITROPHENYL)ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups into the benzothiazole ring.

Scientific Research Applications

2-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-(4-NITROPHENYL)ETHAN-1-ONE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-(4-NITROPHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The nitro groups and benzothiazole ring play a crucial role in its biological activity by interacting with enzymes, receptors, and other biomolecules. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A simpler compound with a similar benzothiazole ring structure but lacking the nitro groups.

    2-Aminobenzenethiol: A precursor in the synthesis of benzothiazole derivatives.

    4-Nitrobenzaldehyde: An aromatic aldehyde used in the synthesis of nitro-substituted benzothiazoles.

Uniqueness

2-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-(4-NITROPHENYL)ETHAN-1-ONE is unique due to the presence of both nitro groups and a benzothiazole ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H9N3O5S2

Molecular Weight

375.4 g/mol

IUPAC Name

2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethanone

InChI

InChI=1S/C15H9N3O5S2/c19-13(9-1-3-10(4-2-9)17(20)21)8-24-15-16-12-6-5-11(18(22)23)7-14(12)25-15/h1-7H,8H2

InChI Key

BISHDPAZERGVGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CSC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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